Dynorphin B (1-9) belongs to the class of endogenous opioid peptides and specifically interacts with kappa opioid receptors (KORs). These receptors are part of the opioid receptor family, which also includes mu and delta receptors. The kappa subtype is known for its role in pain modulation and the regulation of mood and stress responses .
The synthesis of Dynorphin B (1-9) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain. The process can be summarized as follows:
The molecular structure of Dynorphin B (1-9) consists of nine amino acids linked by peptide bonds. The specific sequence contributes to its structural conformation and biological activity:
Spectroscopic techniques like nuclear magnetic resonance (NMR) can be employed to analyze the conformational states and dynamics of Dynorphin B (1-9), providing insights into its three-dimensional structure .
Dynorphin B (1-9) undergoes several chemical reactions that are essential for its biological activity:
Dynorphin B (1-9) exerts its effects primarily through interaction with kappa opioid receptors located throughout the central nervous system:
Dynorphin B (1-9) exhibits several notable physical and chemical properties:
These properties are critical for its application in research and therapeutic contexts.
Dynorphin B (1-9) has several scientific applications:
Dynorphin peptides were first isolated from porcine pituitary extracts in 1979 by Goldstein and colleagues, who identified a tridecapeptide (dynorphin 1–13) with unprecedented opioid potency—700-fold greater than Leu-enkephalin in guinea pig ileum assays [1] [3]. The term "dynorphin" (from Greek dynamis = power) was coined to reflect this exceptional bioactivity [4]. Subsequent research revealed that dynorphin B (1–13) (also termed rimorphin) is one of multiple bioactive peptides derived from the precursor protein prodynorphin (PDYN) [2] [6]. Dynorphin B (1–9) represents the N-terminal nonapeptide fragment of dynorphin B, generated through tissue-specific proteolytic cleavage.
Dynorphin B (1–9) originates from the PDYN gene (chromosome 20 in humans), which encodes the 254-amino acid preprodynorphin precursor [6] [9]. Post-translational processing involves:
Table 1: Major Prodynorphin-Derived Peptides
Peptide | Amino Acid Sequence | Bioactive Fragments |
---|---|---|
Big dynorphin | Dyn A + Dyn B (1–29) | Dyn A (1–17), Dyn B (1–13) |
Dynorphin A | YGGFLRRIRPKLKWDNQ | Dyn A (1–8), Dyn A (1–13) |
Dynorphin B | YGGFLRRQFKVVT | Dyn B (1–9) |
α-Neoendorphin | YGGFLRKYPK | - |
Dynorphin B (1–9) (YGGFLRRQF) is generated via enzymatic truncation of dynorphin B (1–13) [6] [9]. Its storage in dense-core vesicles (80–120 nm diameter) enables activity-dependent release in neural tissues [4].
As a Leu-enkephalin-containing peptide (YGGFL), dynorphin B (1–9) interacts with all classical opioid receptors (κ, μ, δ; KOP, MOP, DOP) but exhibits highest affinity for KOP [5] [9]. It modulates:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: